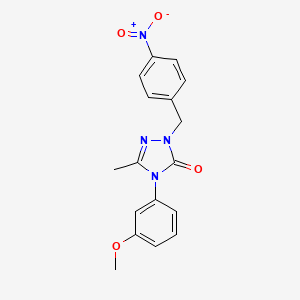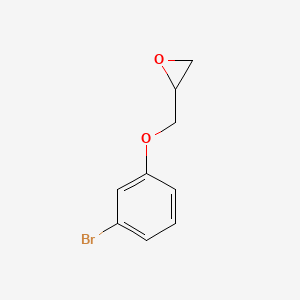
2-(3-Bromophenoxymethyl)oxirane
Descripción general
Descripción
“2-(3-Bromophenoxymethyl)oxirane” is a chemical compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromophenoxymethyl)oxirane” consists of a three-membered cyclic ether (oxirane) with a bromophenoxymethyl group attached . The exact 3D structure can be viewed using computational chemistry software .Chemical Reactions Analysis
While specific reactions involving “2-(3-Bromophenoxymethyl)oxirane” are not available, oxiranes in general are known to undergo ring-opening reactions. For instance, an amine-catalyzed reaction of oxiranes with carboxylic acids has been studied .Physical And Chemical Properties Analysis
“2-(3-Bromophenoxymethyl)oxirane” is a liquid at room temperature . Its boiling point is predicted to be approximately 287.5°C at 760 mmHg . The density is predicted to be around 1.5 g/mL .Aplicaciones Científicas De Investigación
Synthesis and Structure : Uchiyama et al. (2003) explored the synthesis and structure of a pentacoordinate 1,2-oxastibetane, which involved reactions that yielded oxirane, demonstrating the role of 2-(3-Bromophenoxymethyl)oxirane in complex chemical synthesis processes. The study highlights its application in creating structured compounds through thermolysis (Uchiyama, Kano, & Kawashima, 2003).
Polymer Research : Shih and Tirrell (1984) studied the conversion of (2-Bromoethyl)oxirane to poly-[(2-bromoethyl)oxirane], revealing its significance in polymer research. This work showed the application of 2-(3-Bromophenoxymethyl)oxirane in creating polymers with potential industrial and material science applications (Shih & Tirrell, 1984).
Radiolabelling and Synthesis : Abbas et al. (1991) described the synthesis, purification, and radiolabelling of a compound related to 2-(3-Bromophenoxymethyl)oxirane. Their work is crucial in understanding the compound's role in radiolabelling, a technique important in various scientific studies including medical and biological research (Abbas, Younas, & Feinendegen, 1991).
Environmental Impact : Manasfi et al. (2015) investigated the degradation products of oxybenzone in chlorinated seawater swimming pools, providing insight into the environmental impact and behavior of related oxirane compounds. This study is critical for understanding the ecological aspects of 2-(3-Bromophenoxymethyl)oxirane and similar chemicals (Manasfi, Storck, Ravier, Demelas, Coulomb, & Boudenne, 2015).
Electrochemical Applications : Zhang et al. (2014) explored the electrochromic enhancement of poly(3,4‐ethylenedioxythiophene) films functionalized with hydroxymethyl and ethylene oxide, highlighting the role of oxirane derivatives in developing advanced materials with specific electrochemical properties (Zhang, Xu, Lu, Qin, Zhang, Zhen, & Mo, 2014).
Molecular Imaging : Abbas et al. (2011) focused on the synthesis of Etomoxir, a sodium 2-{6-(4-chlorophenoxy)hexyl}oxirane-2-carboxylate, for potential use in diagnostic metabolic studies and molecular imaging. This research underscores the significance of oxirane derivatives in medical imaging technologies (Abbas, Yunus, & Feinendegen, 2011).
Material Science : Merlani et al. (2015) investigated the ring-opening polymerization of a 2,3-disubstituted oxirane, leading to a polyether with a unique carbonyl–aromatic π-stacked structure. This study shows the use of 2-(3-Bromophenoxymethyl)oxirane in the development of new materials with specific structural features (Merlani, Koyama, Sato, Geng, Barbakadze, Chankvetadze, & Nakano, 2015).
Genetic Studies : Schweikl, Schmalz, and Weinmann (2004) analyzed the formation of micronuclei and the induction of gene mutations by oxiranes in mammalian cells. This research is relevant for understanding the genetic implications of exposure to compounds like 2-(3-Bromophenoxymethyl)oxirane (Schweikl, Schmalz, & Weinmann, 2004).
Propiedades
IUPAC Name |
2-[(3-bromophenoxy)methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDGHPATEBXUTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenoxymethyl)oxirane | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

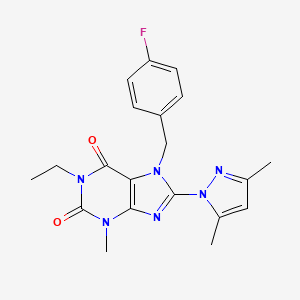
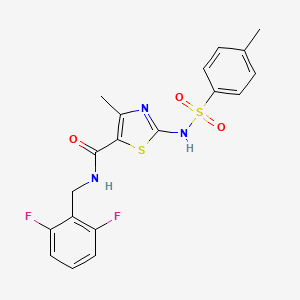
![1-[[(E)-2-phenylethenyl]sulfonylamino]cyclopentane-1-carboxamide](/img/structure/B2632075.png)
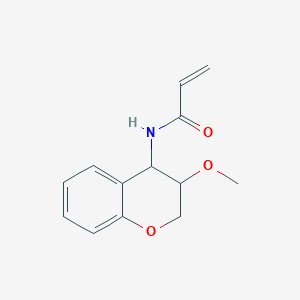
![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide](/img/structure/B2632077.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-cyclohexylurea](/img/structure/B2632079.png)
![1-(4-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2632080.png)
![NCGC00380250-01_C21H23NO8_(2E)-4-({(3S,3aR,4E,7aS)-7-Hydroxy-4-[(2E,4E)-1-hydroxy-2,4-hexadien-1-ylidene]-3,6,7a-trimethyl-2,5-dioxo-2,3,3a,4,5,7a-hexahydro-1-benzofuran-3-yl}amino)-4-oxo-2-butenoic acid](/img/structure/B2632081.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2632082.png)
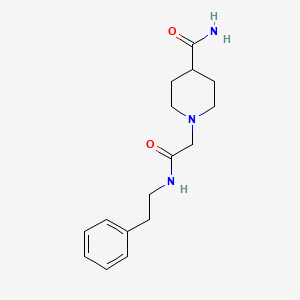
![2-Azaspiro[5.5]undecan-7-ol](/img/structure/B2632084.png)
![N-cyclohexyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2632086.png)
